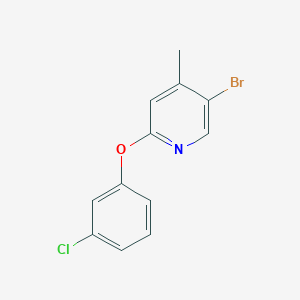
2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4’-fluoro-4-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H10BrF It is a derivative of biphenyl, where the biphenyl core is substituted with bromine, fluorine, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-fluoro-4-methyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Another method involves the diazotisation of aniline derivatives followed by coupling with benzene derivatives in the presence of a copper catalyst . This method is advantageous due to its mild conditions and cost-effectiveness.
Industrial Production Methods
Industrial production of 2-Bromo-4’-fluoro-4-methyl-1,1’-biphenyl typically involves large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4’-fluoro-4-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Copper Catalysts: Used in diazotisation and coupling reactions.
Nucleophiles: Used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biphenyl derivatives with different substituents .
Aplicaciones Científicas De Investigación
2-Bromo-4’-fluoro-4-methyl-1,1’-biphenyl has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Pharmaceutical Research: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4’-fluoro-4-methyl-1,1’-biphenyl in chemical reactions involves the activation of the bromine and fluorine substituents. In Suzuki–Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the biphenyl core and the arylboronic acid . The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Bromo-4’-fluoro-4-methyl-1,1’-biphenyl is unique due to the specific combination of bromine, fluorine, and methyl substituents on the biphenyl core. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C13H10BrF |
|---|---|
Peso molecular |
265.12 g/mol |
Nombre IUPAC |
2-bromo-1-(4-fluorophenyl)-4-methylbenzene |
InChI |
InChI=1S/C13H10BrF/c1-9-2-7-12(13(14)8-9)10-3-5-11(15)6-4-10/h2-8H,1H3 |
Clave InChI |
RYTGRRIOVMDCME-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


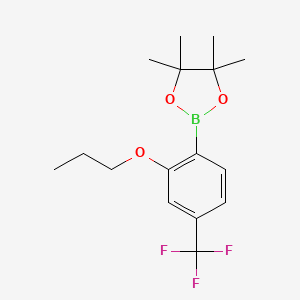

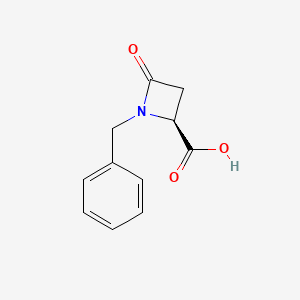
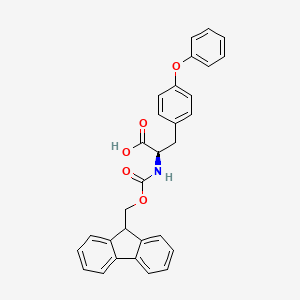
![1-[1-(7-Chloro-3-ethyl-4-oxo-2-quinazolinyl)propyl]-3-(3-chlorophenyl)-1-propylurea](/img/structure/B14024456.png)
![(1S,3S,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B14024469.png)
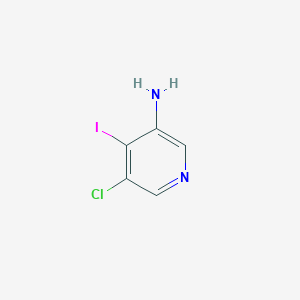
![1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone](/img/structure/B14024476.png)
![8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14024483.png)



![tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B14024509.png)
